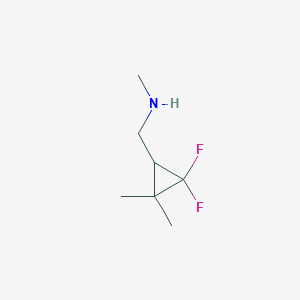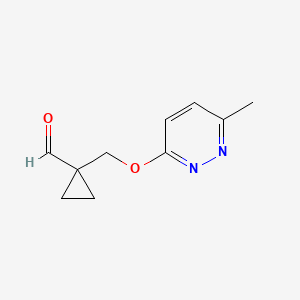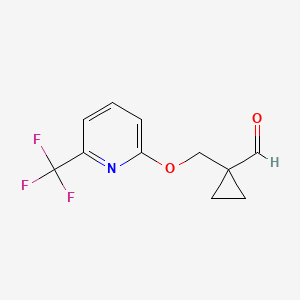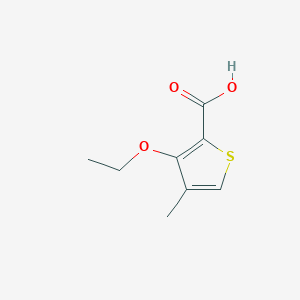![molecular formula C8H11Cl2N5 B1480630 [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 2031259-42-2](/img/structure/B1480630.png)
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Vue d'ensemble
Description
The compound is a derivative of pyridine and 1,2,3-triazole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The 1,2,3-triazole is a class of azole heterocycles that consists of a 5-membered aromatic ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction . The spatial arrangement of atoms in these compounds is crucial for predicting their behavior .Chemical Reactions Analysis
The chemical reactivity and interaction of similar compounds with biological targets have been studied, providing a basis for understanding the chemical behavior and potential applications of the compound .Applications De Recherche Scientifique
Antimicrobial Properties
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride has been utilized in the synthesis of various compounds with significant biological properties. Notably, its derivatives, specifically those involving the fusion of heterocyclic 1,2,4-triazoles, have demonstrated potent antimicrobial activities. A study emphasized the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines using iodine(III)-mediated oxidative cyclization. These compounds exhibited promising in vitro antimicrobial properties, making them potent antimicrobial agents (Prakash et al., 2011).
Anticonvulsant Activity
In the realm of neurological disorders, derivatives of the chemical have shown potential as anticonvulsant agents. Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with various aryl aldehydes/ketones, were evaluated for anticonvulsant activity. Some of these compounds demonstrated significant seizure protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
The compound also plays a role in catalysis. Novel ruthenium(II) complexes bearing tridentate ligands, including [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine-based ligands, have been synthesized. These complexes demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes. Such findings indicate the potential of these complexes in catalytic transformations (Sole et al., 2019).
Luminescence Properties
Additionally, the compound has been utilized in the synthesis of novel Zn complexes with notable luminescent properties. These complexes exhibited strong green–blue luminescence in the solid state, making them of interest for applications in luminescent materials (Gusev et al., 2011).
Corrosion Inhibition
Moreover, derivatives of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine have been explored as corrosion inhibitors for mild steel in acidic media. Studies suggest that these derivatives can effectively inhibit corrosion, offering potential applications in materials protection and maintenance (Ma et al., 2017).
Propriétés
IUPAC Name |
(1-pyridin-3-yltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOYUVJQCVFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)
![6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480554.png)
![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)




